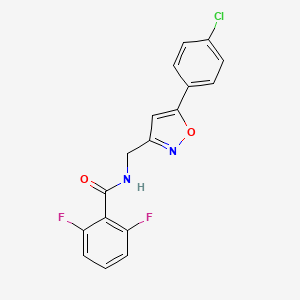

![molecular formula C21H25N3O4S B2759978 benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate CAS No. 2034510-70-6](/img/structure/B2759978.png)

benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

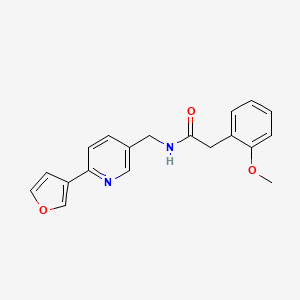

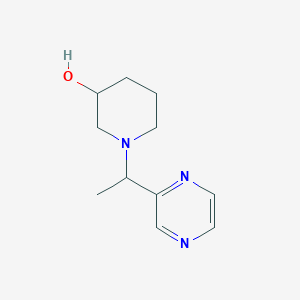

The compound appears to contain a benzyl group, a piperidine ring, and a benzo[c][1,2,5]thiadiazole group with a methyl and two oxygen atoms attached . Compounds with these groups are often studied for their potential applications in photovoltaics or as fluorescent sensors .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The benzo[c][1,2,5]thiadiazole is a planar, aromatic system, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazole group, which is known to be a good acceptor of electrons . The piperidine ring could potentially be involved in nucleophilic reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[c][1,2,5]thiadiazole group could enhance its photophysical properties .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications :

- Abdel‐Aziz et al. (2009) discussed the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these synthesized compounds demonstrated significant anti-arrhythmic activity, highlighting their potential in pharmacological applications (Abdel‐Aziz, 2009).

- Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential use in agriculture or biotechnology (Xia, 2015).

Antimicrobial and Antitumor Properties :

- Anuse et al. (2019) reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, which showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA). This indicates their potential use in developing new antimicrobial agents (Anuse, 2019).

- Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles, some of which exhibited promising antitumor and antioxidant activities. These findings suggest their potential in cancer research and treatment (Hamama, 2013).

Chemical Synthesis and Structural Analysis :

- Ismailova et al. (2014) synthesized the title compound N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide and analyzed its crystal structure, providing insights into the molecular arrangement and interactions of such compounds (Ismailova, 2014).

Electrochemical and Photophysical Applications :

- Ming et al. (2015) explored Thiadiazolo[3,4-c]pyridine as an electron acceptor in electrochromics, demonstrating its potential in developing fast-switching green electrochromic polymers with low bandgap, which can be used in display technologies or smart windows (Ming, 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-22-19-9-5-6-10-20(19)24(29(22,26)27)18-11-13-23(14-12-18)15-21(25)28-16-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAXMUZFFKXDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

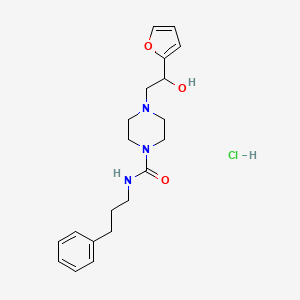

![N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759895.png)

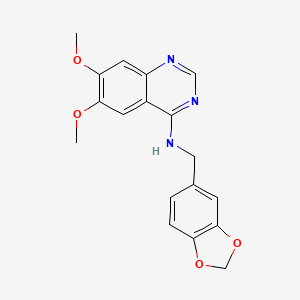

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2759902.png)

![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)

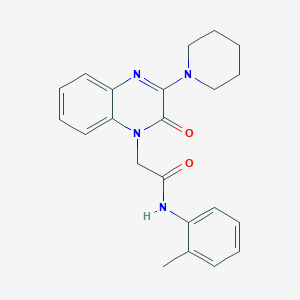

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)